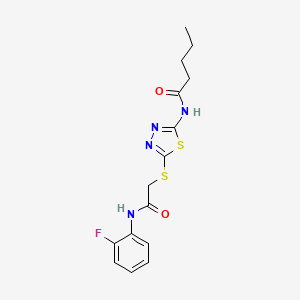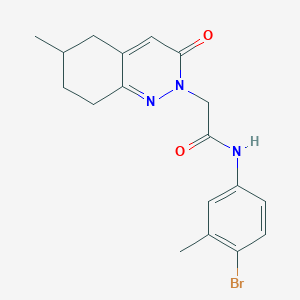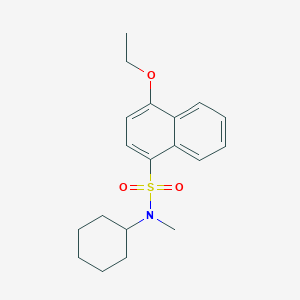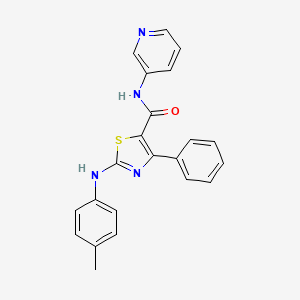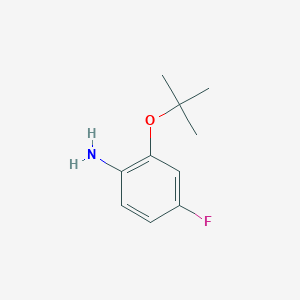
2-(Tert-butoxy)-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxy)-4-fluoroaniline is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has shown promise in scientific research. In
Applications De Recherche Scientifique
Regioselective Metalation
The regioselectivity in the metalation of fluoroanisoles, including compounds structurally similar to 2-(tert-butoxy)-4-fluoroaniline, highlights the influence of metal-mediated control in synthetic chemistry. Katsoulos, Takagishi, and Schlosser (1991) demonstrated that the position next to the alkoxy or halogen atom in fluoroanisoles could be selectively metalated using different reagents, showcasing the compound's utility in regioselective synthetic processes (G. Katsoulos, Sadahito Takagishi, & M. Schlosser, 1991).
Deoxofluorination and Fluorination Reactivity
The discovery of new fluorinating agents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which exhibits high thermal stability and resistance to aqueous hydrolysis, underscores the importance of fluorinated compounds in drug discovery and other scientific areas. Umemoto, Singh, Xu, and Saito (2010) explored the synthesis, properties, and diverse fluorination capabilities of such agents, indicating the potential application of 2-(tert-butoxy)-4-fluoroaniline derivatives in fluorination reactions (T. Umemoto, R. Singh, Yong Xu, & Norimichi Saito, 2010).
Polymer Synthesis and Properties
The synthesis of polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from compounds structurally related to 4-tert-butylcatechol, as reported by Hsiao, Yang, and Chen (2000), demonstrates the relevance of such chemical structures in developing materials with desirable thermal and mechanical properties. This research provides insight into the potential for creating novel polymers using 2-(tert-butoxy)-4-fluoroaniline or its derivatives (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Antioxidant Activity and Carcinogenesis Protection
The study on the enhancement of NAD(P)H:quinone reductase activity by dietary antioxidants like 2(3)-tert-Butyl-4-hydroxyanisole (BHA) suggests potential protective effects against chemical carcinogenesis and toxicity. Benson, Hunkeler, and Talalay (1980) highlighted the significant increase in quinone reductase activity in mouse tissues, indicating the role of structurally similar compounds in promoting enzymatic activities that protect against xenobiotics (A. Benson, M. Hunkeler, & P. Talalay, 1980).
Solar Cell Performance Enhancement
The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells, as investigated by Boschloo, Häggman, and Hagfeldt (2006), demonstrates the impact of structural modifications on solar cell efficiency. This work suggests the potential application of 2-(tert-butoxy)-4-fluoroaniline derivatives in optimizing photovoltaic device performance by modulating electrolyte composition for improved open-circuit potential and electron lifetime (G. Boschloo, Leif Häggman, & A. Hagfeldt, 2006).
Propriétés
IUPAC Name |
4-fluoro-2-[(2-methylpropan-2-yl)oxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWSESMTRSJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxy)-4-fluoroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2653620.png)
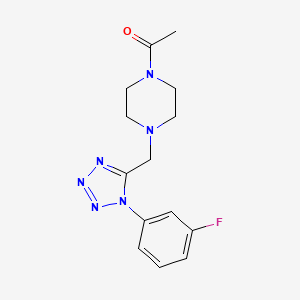

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2653624.png)

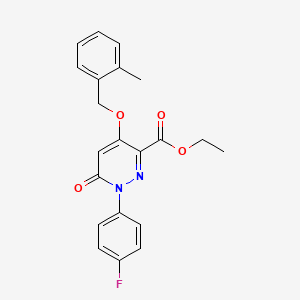
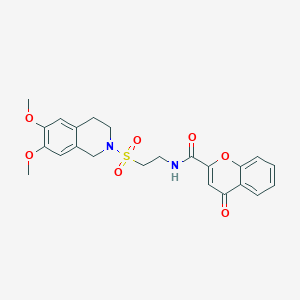
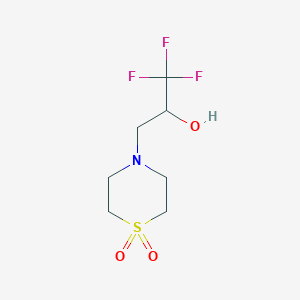
![3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2653632.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2653634.png)
